molecular formula C19H14ClNO B4986824 4-(3-chlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

4-(3-chlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

Cat. No. B4986824
M. Wt: 307.8 g/mol
InChI Key: VCPYHJRPPOKQIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-chlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one, also known as CDBQ, is a synthetic compound that belongs to the class of benzoquinolines. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. CDBQ exhibits a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.

Mechanism of Action

The exact mechanism of action of 4-(3-chlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is not fully understood. However, it is believed that this compound exerts its biological effects by interacting with various cellular targets, including DNA, proteins, and enzymes. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. It has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis, the process by which new blood vessels are formed. This compound has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been found to possess anti-bacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(3-chlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one in lab experiments is its wide range of biological activities. This compound has been found to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties, making it a versatile compound for use in various research studies. Another advantage of using this compound is its relatively easy synthesis method, which provides a high yield of the compound.
However, there are also limitations to using this compound in lab experiments. One limitation is the lack of understanding of its exact mechanism of action. This makes it difficult to design experiments that specifically target this compound's cellular targets. Another limitation is the potential for off-target effects, as this compound may interact with other cellular targets that are not related to its intended biological activity.

Future Directions

There are several future directions for the research of 4-(3-chlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one. One direction is to further investigate its mechanism of action and cellular targets. This will provide a better understanding of how this compound exerts its biological effects and may lead to the development of more specific and targeted therapies.
Another direction is to explore the potential of this compound as a combination therapy with other anti-cancer or anti-inflammatory compounds. This may enhance the efficacy of this compound and reduce the potential for off-target effects.
Finally, future research should focus on the development of more efficient and cost-effective synthesis methods for this compound. This will enable the production of larger quantities of the compound, which is necessary for further research and potential clinical applications.
Conclusion:
In conclusion, this compound, or this compound, is a synthetic compound with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. This compound has been synthesized using various methods, with the Pictet-Spengler reaction being the most commonly used. Although the exact mechanism of action of this compound is not fully understood, it is believed to interact with various cellular targets, including DNA, proteins, and enzymes. This compound has several advantages for use in lab experiments, including its wide range of biological activities and relatively easy synthesis method. However, there are also limitations to using this compound, including the lack of understanding of its exact mechanism of action and potential for off-target effects. Future research should focus on further investigating the mechanism of action of this compound, exploring its potential as a combination therapy, and developing more efficient synthesis methods.

Synthesis Methods

4-(3-chlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one can be synthesized using a variety of methods, including the Pictet-Spengler reaction, the Friedlander reaction, and the Bischler-Napieralski reaction. The most commonly used method for the synthesis of this compound is the Pictet-Spengler reaction, which involves the condensation of an indole derivative with an aldehyde or ketone in the presence of an acid catalyst. The Pictet-Spengler reaction provides a high yield of this compound and is relatively easy to perform.

Scientific Research Applications

4-(3-chlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to possess anti-inflammatory and anti-bacterial properties, making it a promising candidate for the treatment of inflammatory diseases and bacterial infections.

properties

IUPAC Name

4-(3-chlorophenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNO/c20-14-6-3-5-13(10-14)17-11-18(22)21-19-15-7-2-1-4-12(15)8-9-16(17)19/h1-10,17H,11H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCPYHJRPPOKQIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C3=CC=CC=C3C=C2)NC1=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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